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Compound of Interest

Compound Name:
(S)-1-Boc-2-

(Hydroxymethyl)piperidine

Cat. No.: B158072 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-1-
Boc-2-(hydroxymethyl)piperidine, a key chiral building block in pharmaceutical and organic

synthesis. The document is intended for researchers, scientists, and drug development

professionals, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) characteristics. While a complete, unified experimental dataset is

not publicly available, this guide presents a combination of reported data for structurally similar

compounds and predicted values based on the molecule's chemical structure.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (S)-1-Boc-2-
(hydroxymethyl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 4.05 m 1H H-2

~ 3.95 m 1H N-CH (axial)

~ 3.65 dd 1H CH₂OH

~ 3.40 dd 1H CH₂OH

~ 2.80 t 1H N-CH (equatorial)

~ 1.80 - 1.40 m 6H H-3, H-4, H-5

1.46 s 9H Boc (tert-butyl)

(variable) br s 1H OH

Table 2: ¹³C NMR Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppm Assignment

~ 155.5 C=O (Boc)

~ 80.0 C(CH₃)₃ (Boc)

~ 65.0 CH₂OH

~ 56.0 C-2

~ 40.0 C-6

~ 28.5 C(CH₃)₃ (Boc)

~ 28.0 C-3

~ 25.5 C-5

~ 19.0 C-4
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Infrared (IR) Spectroscopy
Table 3: IR Absorption Data (Predicted)

Wavenumber (cm⁻¹) Intensity Assignment

~ 3430 Strong, Broad O-H stretch (alcohol)

~ 2975, 2870 Medium-Strong C-H stretch (aliphatic)

~ 1690 Strong C=O stretch (Boc carbamate)

~ 1480, 1455 Medium C-H bend (methylene)

~ 1365 Medium C-H bend (tert-butyl)

~ 1170 Strong C-O stretch (carbamate)

~ 1060 Strong C-O stretch (alcohol)

Mass Spectrometry (MS)
Table 4: MS Data (Predicted)

m/z Ion

216.16 [M+H]⁺

238.14 [M+Na]⁺

160.11 [M - C₄H₉O]⁺

116.10 [M - Boc+H]⁺

Note: The exact m/z values are for the monoisotopic masses.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-

specific parameters may require optimization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.[1]

Methodology:

Sample Preparation: Dissolve 5-10 mg of purified (S)-1-Boc-2-(hydroxymethyl)piperidine
in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1]

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher.

Pulse Program: Standard single-pulse (zg).

Number of Scans: 16 to 64.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.[1]

¹³C NMR Acquisition:

Spectrometer: 100 MHz (or corresponding frequency for the available ¹H instrument).

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 512 to 2048 (more for dilute samples).

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.[1]

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Reference the spectra using the residual solvent

peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.[2]

Methodology:

Sample Preparation: If the sample is a solid, a small amount can be placed directly on the

ATR crystal. If it is an oil, a thin film can be applied to the crystal.

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated

Total Reflectance (ATR) accessory is commonly used.

Acquisition:

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 to 32.

Data Analysis: A background spectrum of the clean, empty ATR crystal is first recorded.

Then, the sample spectrum is acquired. The instrument's software automatically provides the

transmittance or absorbance spectrum. Characteristic absorption bands are then assigned to

their corresponding functional groups.[3]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.[4]

Methodology:

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.[5]

Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of

molecule as it is a soft ionization method that typically keeps the molecule intact.

Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is suitable for obtaining

high-resolution mass spectra (HRMS), which allows for the determination of the elemental

composition.[6]
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Acquisition:

Mode: Positive ion mode is typically used to observe [M+H]⁺ and [M+Na]⁺ ions.

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-

500).

Data Analysis: Identify the molecular ion peak and any other significant adducts or fragment

ions in the resulting mass spectrum.[7]

Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the structural elucidation of an organic

compound using the spectroscopic techniques discussed.

Workflow for Structural Elucidation
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Click to download full resolution via product page

Caption: A logical workflow for the structural elucidation of organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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